{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride
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Overview
Description
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a propylamine chain, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propylamine Chain: The propylamine chain can be synthesized through the reaction of a suitable alkyl halide with ammonia or a primary amine.
Final Assembly: The final compound is assembled by coupling the pyrazole ring with the fluorophenyl group and the propylamine chain under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Reduced derivatives of the pyrazole ring or fluorophenyl group.
Substitution Products: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride: Similar structure with a different position of the fluorine atom.
{3-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride: Similar structure with a chlorine atom instead of fluorine.
{3-[3-(3-bromophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, lipophilicity, and binding affinity to certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C13H18Cl2FN3 |
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Molecular Weight |
306.20 g/mol |
IUPAC Name |
3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H16FN3.2ClH/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10;;/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17);2*1H |
InChI Key |
QTQVACWNWYJFQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F.Cl.Cl |
Origin of Product |
United States |
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